3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Description
Systematic IUPAC Nomenclature and Alternative Chemical Designations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(benzenesulfonyl)-3-bromopyrrolo[2,3-b]pyridine . This designation follows the standard convention for naming complex heterocyclic compounds, where the core bicyclic system pyrrolo[2,3-b]pyridine serves as the parent structure. The numbering system begins with the nitrogen atom in the pyrrole ring designated as position 1, with subsequent positions numbered sequentially around both fused rings.
Alternative chemical designations for this compound include several variations that emphasize different structural aspects. The compound is frequently referenced as 3-Bromo-1-(phenylsulfonyl)-7-azaindole , where the term azaindole specifically highlights the nitrogen-containing indole-like structure. Additional nomenclature variations include 3-Bromo-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine and 1-Benzenesulfonyl-3-bromo-7-azaindole , demonstrating the flexibility in naming conventions for this heterocyclic system.
The Chemical Abstracts Service has assigned the unique identifier 880769-95-9 to this compound, providing an unambiguous reference for database searches and regulatory documentation. The Molecular Design Limited number MFCD09839041 serves as another standardized identifier within chemical databases. The PubChem Substance identification number 329764642 facilitates access to comprehensive structural and property information within the National Center for Biotechnology Information database systems.
Molecular Formula and Weight Analysis
The empirical molecular formula for this compound is C₁₃H₉BrN₂O₂S . This formula indicates the presence of thirteen carbon atoms, nine hydrogen atoms, one bromine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom within the molecular structure. The molecular composition reflects the bicyclic heterocyclic core supplemented by the phenylsulfonyl substituent and bromine substitution.
The calculated molecular weight is 337.19 grams per mole , representing a moderately sized organic molecule typical of substituted azaindole derivatives. This molecular weight calculation incorporates standard atomic masses and accounts for the specific isotopic composition of each constituent element. The relatively high molecular weight compared to simple heterocycles results primarily from the phenylsulfonyl group contribution and the presence of the heavy bromine atom.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₉BrN₂O₂S | |
| Molecular Weight | 337.19 g/mol | |
| Carbon Atoms | 13 | |
| Hydrogen Atoms | 9 | |
| Nitrogen Atoms | 2 | |
| Oxygen Atoms | 2 | |
| Sulfur Atoms | 1 | |
| Bromine Atoms | 1 |
The elemental composition analysis reveals a carbon percentage of approximately 46.3%, hydrogen percentage of 2.7%, bromine percentage of 23.7%, nitrogen percentage of 8.3%, oxygen percentage of 9.5%, and sulfur percentage of 9.5% by mass. These percentages demonstrate the significant contribution of the bromine atom to the overall molecular mass and the substantial presence of heteroatoms within the structure.
Structural Isomerism and Tautomeric Considerations
The pyrrolo[2,3-b]pyridine core structure of this compound presents several possibilities for positional isomerism, particularly regarding the placement of substituents around the bicyclic system. The specific positioning of the bromine atom at the 3-position and the phenylsulfonyl group at the 1-position distinguishes this compound from other potential isomers. Related structural analogues include 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine and 5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine , which differ in halogen positioning and additional substituent patterns.
Tautomeric equilibria represent an important consideration for pyrrolo[2,3-b]pyridine derivatives, although the specific substitution pattern in this compound limits extensive tautomerization. Research on related hydroxypyrrolo[2,3-b]pyridine compounds demonstrates that such systems can exhibit keto-enol tautomerism under specific conditions. The electron-withdrawing nature of both the bromine substituent and the phenylsulfonyl group in the target compound stabilizes the existing electronic distribution and reduces the likelihood of significant tautomeric rearrangements.
The rigid bicyclic framework constrains conformational flexibility, with the primary structural variations occurring through rotation around the sulfonyl-nitrogen bond connecting the phenylsulfonyl group to the heterocyclic core. This rotational freedom allows for different spatial arrangements of the phenyl ring relative to the pyrrolo[2,3-b]pyridine system, potentially influencing intermolecular interactions and crystalline packing arrangements.
Crystallographic Data and Three-Dimensional Conformational Studies
Physical characterization of this compound indicates a melting point range of 140-145 degrees Celsius , suggesting a well-defined crystalline structure with specific intermolecular packing arrangements. The compound exists as a solid under standard laboratory conditions and requires storage temperatures between 2-8 degrees Celsius to maintain stability and prevent degradation.
The three-dimensional molecular geometry can be analyzed through computational methods and experimental techniques. The Simplified Molecular Input Line Entry System representation Brc1cn(c2ncccc12)S(=O)(=O)c3ccccc3 provides a linear notation describing the connectivity pattern and spatial relationships within the molecule. The International Chemical Identifier string 1S/C13H9BrN2O2S/c14-12-9-16(13-11(12)7-4-8-15-13)19(17,18)10-5-2-1-3-6-10/h1-9H offers additional structural detail including hydrogen positioning and connectivity information.
The bicyclic core maintains planarity due to the aromatic character of both the pyrrole and pyridine rings, with the fusion pattern creating a rigid framework. The phenylsulfonyl substituent introduces additional steric considerations, with the sulfur center adopting tetrahedral geometry due to the presence of two oxygen atoms and two carbon-nitrogen bonds. The bromine atom at position 3 extends perpendicular to the heterocyclic plane, contributing to the overall molecular volume and influencing potential intermolecular interactions through halogen bonding effects.
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-bromopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-12-9-16(13-11(12)7-4-8-15-13)19(17,18)10-5-2-1-3-6-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTSMNAZKFSLIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670563 | |
| Record name | 1-(Benzenesulfonyl)-3-bromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880769-95-9 | |
| Record name | 1-(Benzenesulfonyl)-3-bromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMO-1-(PHENYLSULFONYL)-7-AZAINDOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a compound with significant potential in medicinal chemistry, particularly noted for its biological activities. Its unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.
- Molecular Formula : C₁₃H₉BrN₂O₂S
- Molecular Weight : 337.19 g/mol
- Melting Point : 140-145°C
- Density : 1.64 g/cm³
- Boiling Point : 511.4°C at 760 mmHg
- LogP : 4.11660
The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various signaling pathways. Notably, it has been studied for its effects on phosphodiesterases (PDEs), which play a critical role in cellular signaling by regulating the levels of cyclic nucleotides.
Inhibition of Phosphodiesterases (PDEs)
Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit selective inhibition of PDE4B, a subtype involved in inflammatory responses. For instance, compounds similar to this compound have shown promising results in reducing TNF-α release from macrophages under pro-inflammatory conditions .
Anticancer Potential
The compound's structural analogs have been evaluated for their anticancer properties. Studies indicate that certain derivatives can inhibit tumor growth in various cancer models. For example, the inhibition of CDK9 has been linked to the modulation of cancer cell proliferation and survival pathways .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrrolo[2,3-b]pyridine scaffold can enhance potency and selectivity against specific targets. For instance, substituting different groups on the phenyl ring has been shown to affect the inhibitory activity against PDE4B and other related enzymes.
Scientific Research Applications
Medicinal Chemistry Applications
1. Protein Degradation
3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine serves as a building block in the synthesis of protein degraders. These compounds are designed to target and degrade specific proteins involved in diseases such as cancer and neurodegenerative disorders. The sulfonamide group enhances the compound's ability to form reversible covalent bonds with target proteins, facilitating their degradation.
2. Inhibition of Enzymatic Activity
The compound has been studied for its inhibitory effects on various cytochrome P450 enzymes, including CYP1A2 and CYP2C19. This inhibition can be crucial for drug metabolism studies, as it helps in understanding drug-drug interactions and optimizing therapeutic regimens.
Data Table: Inhibition Profile
Case Studies
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrrolo[2,3-b]pyridine derivatives, including this compound. The compounds were evaluated for their anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited potent antiproliferative effects, suggesting their potential as anticancer agents.
Case Study 2: Neurodegenerative Disease Research
Another study focused on the role of this compound in neurodegenerative disease models. The research demonstrated that derivatives of this compound could modulate pathways involved in neuroinflammation and apoptosis, offering insights into potential therapeutic strategies for conditions like Alzheimer's disease.
Comparison with Similar Compounds
Substituent Variations at the 1-Position (Sulfonyl Group)
Key Insights :
- Both compounds share identical molecular weights, but substituent differences alter physical properties (e.g., boiling point) and synthetic utility.
Substituent Variations at the 3-Position
Key Insights :
Substituent Variations at the 2- and 5-Positions
Key Insights :
Functional Group Replacements
Key Insights :
- Nitro groups are intermediates for synthesizing amines, while amides enhance hydrogen-bonding capacity in drug-receptor interactions .
Preparation Methods
Direct Sulfonylation of 3-Bromo-1H-pyrrolo[2,3-b]pyridine
The most established and efficient method to prepare 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves direct sulfonylation of commercially or synthetically available 3-bromo-1H-pyrrolo[2,3-b]pyridine with benzenesulfonyl chloride under basic conditions.
Procedure Summary:
- Starting Material: 3-bromo-1H-pyrrolo[2,3-b]pyridine
- Reagents: Benzenesulfonyl chloride, tetrabutylammonium bromide (phase transfer catalyst), sodium hydroxide (base)
- Solvent: Dichloromethane (CH₂Cl₂)
- Conditions:
- The reaction mixture is prepared in a dry, nitrogen-purged round-bottom flask.
- 3-bromo-1H-pyrrolo[2,3-b]pyridine is combined with tetrabutylammonium bromide and finely ground sodium hydroxide in CH₂Cl₂.
- The mixture is cooled to 0 °C in an ice bath.
- Benzenesulfonyl chloride is added dropwise.
- The reaction is allowed to warm to room temperature and stirred for 1 hour.
- Workup:
- The reaction is quenched with water and extracted with CH₂Cl₂.
- The organic layer is washed with water and saturated sodium chloride solution, dried over magnesium sulfate, and concentrated under reduced pressure.
- Purification:
- The crude product is triturated with pentane, filtered, washed, and dried to yield the pure product.
- Approximately 98% yield of this compound as an orange solid.
Spectroscopic Data (¹H NMR, CDCl₃):
- δ 8.48 (dd, J = 1.5, 4.8 Hz, 1H)
- δ 8.24–8.17 (m, 2H)
- δ 7.82 (dd, J = 1.5, 8.0 Hz, 1H)
- δ 7.79 (s, 1H)
- δ 7.60 (dd, J = 7.5 Hz, 1H)
- δ 7.54–7.46 (m, 2H)
- δ 7.27 (dd, J = 4.8, 8.0 Hz, 1H)
This method is well-documented and reproducible, providing high purity and yield without the need for protecting groups or complex reaction conditions.
Summary Table of Preparation Method
| Step | Reagents & Conditions | Description | Yield | Notes |
|---|---|---|---|---|
| 1 | 3-bromo-1H-pyrrolo[2,3-b]pyridine, tetrabutylammonium bromide, NaOH, CH₂Cl₂, 0 °C to RT | Sulfonylation with benzenesulfonyl chloride | 98% | Phase transfer catalysis enhances reaction efficiency |
| 2 | Workup with water, extraction with CH₂Cl₂, drying over MgSO₄ | Isolation of crude product | - | Standard organic extraction |
| 3 | Trituration with pentane, filtration, drying | Purification to obtain pure solid | - | Simple purification, no chromatography needed |
Research Findings and Analysis
The use of tetrabutylammonium bromide as a phase transfer catalyst facilitates the reaction between the organic soluble benzenesulfonyl chloride and the aqueous sodium hydroxide base, ensuring efficient sulfonylation at the pyrrole nitrogen without affecting the bromine substituent at the 3-position.
The reaction proceeds cleanly at low temperature (0 °C) to minimize side reactions such as over-sulfonylation or decomposition.
The high yield and purity indicate the robustness of this method for preparative and potentially scale-up purposes.
Spectroscopic characterization confirms the substitution pattern and integrity of the pyrrolo[2,3-b]pyridine core.
Q & A
Basic: What are the common synthetic routes for 3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves halogenation and sulfonylation steps. A key intermediate is 3-bromo-1H-pyrrolo[2,3-b]pyridine, which undergoes sulfonylation using phenylsulfonyl chloride under basic conditions. For example, describes a reaction where 3-bromo-1H-pyrrolo[2,3-b]pyridine is treated with phenylsulfonylmethylsulfonate (PSMS) in DMSO/H₂O with tert-butyl hydroperoxide (TBHP) as an oxidant, achieving 60% conversion. Optimization strategies include:
- Solvent selection : Polar aprotic solvents like DMSO improve solubility of intermediates.
- Temperature control : Room temperature avoids decomposition of sensitive intermediates.
- Catalyst tuning : Transition-metal catalysts (e.g., Pd) can enhance cross-coupling efficiency (see for Suzuki-Miyaura coupling examples).
Lower yields (e.g., 36–37% in ) may arise from steric hindrance; silica gel chromatography is critical for purification.
Basic: How is the structure of this compound confirmed using spectroscopic methods?
Answer:
Structural confirmation relies on ¹H/¹³C NMR, LC-MS, and X-ray crystallography :
- ¹H NMR : Aromatic protons appear as doublets in δ 8.3–8.9 ppm for the pyrrolopyridine core, with phenylsulfonyl protons at δ 7.4–8.0 ppm ( ).
- ¹³C NMR : The sulfonyl sulfur induces deshielding, with the C-SO₂ signal near δ 135–140 ppm ( ).
- LC-MS : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight (e.g., 351.23 g/mol for C₁₃H₁₀BrN₂O₂S; ).
Advanced: What strategies are employed to modify the 3- and 5-positions of the pyrrolo[2,3-b]pyridine core to enhance biological activity?
Answer:
Modifications focus on improving kinase inhibitory activity (e.g., FGFR, DYRK1A):
- 3-Position : Bromine serves as a leaving group for cross-coupling (e.g., Suzuki reactions with arylboronic acids; ).
- 5-Position : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance binding to hydrophobic pockets in kinases ( ).
Example SAR Table :
| Substituent (5-position) | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| 4-Methoxyphenyl | 87 nM (DYRK1A) | |
| 3,4-Dimethoxyphenyl | 94 nM (DYRK1A) | |
| 4-Trifluoromethylphenyl | 112 nM (FGFR1) |
Hydrogen bonding with residues like G485 (FGFR1) is critical for potency.
Advanced: How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Answer:
- Steric effects : Bulky substituents (e.g., tosyl groups) reduce coupling efficiency at the 3-position. For example, shows that 4-bromo-2-iodo derivatives require Pd(PPh₃)₄ catalysts to mitigate steric hindrance.
- Electronic effects : Electron-deficient arylboronic acids (e.g., 4-CF₃-phenyl) accelerate oxidative addition in Suzuki reactions, improving yields (87% in vs. 60% in ).
- Contradictions : Lower yields in TBHP-mediated oxidations ( ) vs. higher yields in Pd-catalyzed couplings ( ) highlight the need for tailored reaction conditions.
Advanced: How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?
Answer:
Discrepancies arise from:
- Purification methods : Flash chromatography (e.g., heptane/EtOAc 8:2; ) vs. recrystallization.
- Catalyst loading : Pd₂(dba)₃/XPhos systems ( ) improve reproducibility vs. heterogeneous catalysts.
- Reaction monitoring : LC-MS tracking ( ) identifies incomplete conversions early.
Recommendation : Standardize protocols using inert atmospheres (N₂/Ar) and pre-dried solvents.
Basic: What are the key challenges in handling this compound during experimental workflows?
Answer:
- Air/moisture sensitivity : The sulfonyl group is prone to hydrolysis; store under N₂ at −20°C ( ).
- Toxicity : Brominated heterocycles require fume hood handling and waste neutralization protocols.
- Byproduct formation : Nitro intermediates (e.g., 3-nitro derivatives; ) may require reduction (e.g., H₂/Raney Ni) to amines for further functionalization.
Advanced: How is computational modeling used to predict the binding affinity of this compound derivatives to kinase targets?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
